molecular formula C13H15FN2O4 B6631967 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid

4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid

Cat. No.: B6631967
M. Wt: 282.27 g/mol
InChI Key: OCWBWYDEKQXLDO-UHFFFAOYSA-N
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Description

4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is a synthetic organic compound that features a fluorinated pyridine ring, an oxane (tetrahydropyran) ring, and a carboxylic acid functional group

Properties

IUPAC Name

4-[[(5-fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O4/c14-9-1-2-10(15-7-9)11(17)16-8-13(12(18)19)3-5-20-6-4-13/h1-2,7H,3-6,8H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWBWYDEKQXLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=NC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated pyridine ring, where nucleophiles such as amines or thiols replace the fluorine atom.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: LiAlH₄, NaBH₄, H₂/Pd-C

    Substitution: NaNH₂, RSH, RNH₂

    Hydrolysis: HCl, NaOH, H₂O

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups

    Reduction: Alcohols, amines, or other reduced forms

    Substitution: Substituted pyridine derivatives

    Hydrolysis: Carboxylic acids and amines

Scientific Research Applications

4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: Researchers use the compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring can participate in hydrogen bonding and π-π interactions, while the oxane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoropyridine-2-carboxylic acid
  • 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane
  • 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]tetrahydrofuran-4-carboxylic acid

Uniqueness

4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is unique due to the presence of both a fluorinated pyridine ring and an oxane ring in its structure. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity, making it valuable for various applications in research and industry.

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